(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Description

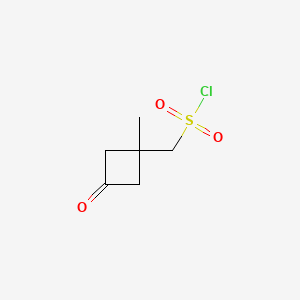

“(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride” (CAS: 2803855-51-6) is a specialized organosulfur compound with the molecular formula C₆H₉ClO₃S and a molecular weight of 196.65 g/mol. Its structure features a strained cyclobutane ring substituted with a methyl group at position 1, a ketone at position 3, and a methanesulfonyl chloride group (–SO₂Cl) attached to the methylene bridge. The SMILES notation O=C1CC(C1)(C)CS(=O)(=O)Cl highlights its unique geometry, combining a cyclobutyl ketone with a highly reactive sulfonyl chloride moiety. This compound is commercially available for research purposes, with pricing varying by quantity (e.g., $372.00 for 50 mg) .

The sulfonyl chloride group confers electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a sulfonating agent. The cyclobutane ring’s inherent strain may also influence its stability and reactivity compared to larger cycloalkanes.

Propriétés

Formule moléculaire |

C6H9ClO3S |

|---|---|

Poids moléculaire |

196.65 g/mol |

Nom IUPAC |

(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |

Clé InChI |

VHZAIWSHEPOQJX-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(=O)C1)CS(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Proposed Synthetic Routes

A. Cyclobutane Ring Functionalization via Radical or Photochemical Methods

Based on the literature, the synthesis of cyclobutane derivatives with sulfonyl groups can be approached through radical reactions or photochemical pathways, utilizing the following strategies:

| Method | Description | References |

|---|---|---|

| Radical Addition of Sulfonyl Chlorides to Cyclobutanes | Under UV irradiation, sulfonyl chlorides can add across strained cyclobutane rings, especially in the presence of radical initiators, leading to sulfonylated cyclobutane derivatives. | , |

| Photochemical Oxidation of Cyclobutanones | Cyclobutanones can be selectively oxidized at the 3-position to form keto groups, followed by sulfonylation at the methyl group via nucleophilic substitution or electrophilic sulfonylation. |

B. Stepwise Synthesis Approach

Preparation of 1-Methyl-3-oxocyclobutane

Method : Cyclobutane derivatives bearing methyl and keto groups can be synthesized via [2+2] cycloaddition reactions or ring expansion of smaller cyclic compounds, followed by selective oxidation.

Example : Starting from methylcyclopentene, a ring contraction or oxidation can generate the desired cyclobutanone.

Sulfonylation at the Methyl Group

Method : The methyl group at position 1 can be converted to a sulfonyl chloride via nucleophilic substitution using chlorosulfonic acid or by reacting with methanesulfonyl chloride under basic conditions.

Reaction :

$$

\text{(1-Methyl-3-oxocyclobutane)} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride}

$$Notes : The reaction may require activation of the methyl group via formation of a carbanion or enolate under strong basic conditions, followed by electrophilic attack by methanesulfonyl chloride.

C. Alternative Route: Functionalization of Cyclobutanone

- Starting from cyclobutanone, selective methylation at the 1-position can be achieved via enolate chemistry.

- The 3-position keto group can be introduced through oxidation or directed functionalization.

- Final sulfonylation at the methyl group yields the target compound.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Radical Addition or Photochemical Sulfonylation | UV light (200–600 nm), radical initiators (e.g., azobisisobutyronitrile), inert atmosphere | Promotes addition across strained rings, minimizes side reactions |

| Methylation of Cyclobutanone | Strong base (e.g., LDA), low temperature (-78°C to 0°C) | Ensures regioselectivity and prevents over-alkylation |

| Sulfonylation with Methanesulfonyl Chloride | Anhydrous conditions, pyridine or triethylamine as base, 0°C to room temperature | Prevents hydrolysis and side reactions |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Addition | Cyclobutane derivatives | Sulfonyl chloride, UV light | Radical addition | Direct functionalization of strained ring | Requires radical control, may produce side products |

| Enolate Sulfonylation | Cyclobutanone derivatives | Methanesulfonyl chloride, base | Nucleophilic substitution | High regioselectivity | Multi-step synthesis, requires prior ring functionalization |

| Photochemical Oxidation & Sulfonylation | Cyclobutanol derivatives | Oxidants, chlorosulfonic acid | Oxidation + sulfonylation | Modular approach | Multiple steps, control of oxidation states necessary |

Research Findings and Literature Evidence

- The radical addition of sulfonyl chlorides to cyclobutane rings under UV irradiation has been documented as an effective method for introducing sulfonyl groups onto strained cyclic frameworks, providing a pathway to sulfonylated cyclobutane derivatives.

- Photochemical oxidation of cyclobutanones at the 3-position, followed by nucleophilic sulfonylation, offers a route to functionalize the ring with keto and sulfonyl groups simultaneously.

- The synthesis of substituted cyclobutanones via [2+2] cycloaddition of alkenes or alkynes with ketenes has been explored, enabling the construction of the core framework before sulfonylation.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form methanesulfonate esters.

Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

Methanesulfonate Esters: Formed from substitution reactions with alcohols.

Alcohols: Resulting from the reduction of the ketone group.

Sulfonic Acids: Produced through oxidation reactions.

Applications De Recherche Scientifique

(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mécanisme D'action

The mechanism of action of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of methanesulfonate esters. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Cycloalkyl Sulfonyl Chlorides

- No direct spectral data is available in the evidence, but analogous sulfonyl chlorides typically exhibit IR S=O stretches near 1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

- (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (): Contains a cyclohexyl ketone and an ammonium group instead of a sulfonyl chloride. Its FTIR shows a C=O stretch at 1705 cm⁻¹ , comparable to the ketone in the target compound. However, the ammonium group introduces ionic character, altering solubility and reactivity .

Functional Group Analogs

Sulfonyl Chlorides with Ketones

- 4-Oxopentanesulfonyl chloride : A linear analog with a ketone and sulfonyl chloride. Linear structures generally lack ring strain, leading to lower reactivity in cycloadditions but higher conformational flexibility.

- The –OH group participates in hydrogen bonding, whereas –SO₂Cl is electrophilic and hydrolytically unstable .

Physicochemical Properties

Electronegativity and Reactivity

The sulfonyl chloride group’s high electronegativity () makes it a strong electron-withdrawing group, polarizing adjacent bonds and enhancing susceptibility to nucleophilic attack. This contrasts with less electronegative groups like –OH (in 1-Methylcyclopentanol) or –NH₃⁺ (in ’s compound). Studies on 119Sn chemical shifts () suggest that substituent electronegativity directly impacts electronic environments, a principle applicable to the target compound’s reactivity .

Solubility and Stability

- The target compound’s polar –SO₂Cl group improves solubility in aprotic solvents (e.g., DCM, THF) compared to nonpolar cycloalkanes.

- Cyclobutane ring strain may increase susceptibility to ring-opening reactions compared to cyclohexane derivatives.

Research Findings

- Impact of Sulfation on Neighboring Groups () : 6-O-sulfation in hexasaccharides induces chemical shifts in adjacent residues (e.g., +0.08 ppm for Residue V-1 in GlcNS6S-containing constructs). This parallels how the –SO₂Cl group in the target compound could electronically perturb nearby functional groups .

- Electronegativity-Chemical Shift Correlation () : Linear relationships between group electronegativity and 119Sn chemical shifts suggest similar trends for sulfonyl chlorides, where electronegative substituents dictate NMR or IR spectral profiles .

Data Tables

Table 1: Molecular Comparison

Table 2: Electronegativity and Reactivity

| Group | Electronegativity | Reactivity with Nucleophiles |

|---|---|---|

| –SO₂Cl | High | High (forms sulfonates) |

| –OH | Moderate | Low (hydrogen bonding) |

| –NH₃⁺ | Moderate | Ionic interactions |

Activité Biologique

(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is an organosulfur compound notable for its unique cyclobutane structure and electrophilic properties. This article explores its biological activity, including its reactivity, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a ketone group and a methanesulfonyl chloride moiety. Its electrophilic nature allows it to engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The reactivity of this compound with nucleophiles such as alcohols and amines facilitates the conversion of hydroxyl groups into better leaving groups through sulfonation, which is crucial for further chemical transformations.

Research indicates that this compound can interact with various biological targets due to its electrophilic nature. The compound has been shown to:

- Facilitate Nucleophilic Attacks : By converting hydroxyl groups into better leaving groups, it enhances the efficiency of nucleophilic substitution reactions.

- Participate in Organic Syntheses : Its unique structure allows for selective transformations that are not readily achievable with simpler sulfonates or sulfonyl chlorides.

Case Studies and Research Findings

- Reactivity Studies : A series of studies have documented the compound's ability to undergo reactions with different nucleophiles. For instance, interactions with alcohols lead to the formation of sulfonate esters, which can be further transformed into various biologically active molecules.

- Metabolomic Analysis : In a study examining the effects of xenobiotics on MCF-7 breast cancer cells, compounds similar to this compound were included in a mixture that altered metabolic pathways associated with cell proliferation and oxidative stress. This highlights the potential impact of organosulfur compounds on cancer cell biology .

- Pharmacological Potential : The compound's ability to modify biological pathways suggests potential applications in drug development, particularly in targeting diseases where modulation of metabolic pathways is beneficial.

Applications in Medicine

Given its electrophilic properties, this compound could be explored for:

- Anticancer Agents : Due to its reactivity profile, it may serve as a precursor for developing compounds that inhibit tumor growth or induce apoptosis in cancer cells.

- Antimicrobial Agents : Similar compounds have shown efficacy against various pathogens, suggesting that this compound could also possess antimicrobial properties.

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C5H9ClO2S |

| Molecular Weight | 182.64 g/mol |

| Electrophilicity | High (reacts readily with nucleophiles) |

| Biological Targets | Potential anticancer and antimicrobial agents |

| Mechanism of Action | Nucleophilic substitution |

Q & A

Q. What challenges arise when scaling up reactions involving this compound, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Implement jacketed reactors with precise cooling to control exothermic reactions.

- Mass Transfer Limitations : Optimize stirring rates and solvent viscosity to ensure efficient mixing of immiscible phases (e.g., aqueous/organic interfaces during workup) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.